4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAZAQEKLFVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Catalytic Synthesis
The most efficient route involves a one-pot reaction combining hydrazine hydrate , arylidene malononitrile , and 2-aminoethyl isothiocyanate catalyzed by HAp/ZnCl₂ nano-flakes.
Reaction Conditions:
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Catalyst : HAp/ZnCl₂ (10 wt% relative to reactants).
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Temperature : 60–70°C.
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Solvent : Solvent-free.
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Time : 30–40 minutes.
Procedure :
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Mixing Reactants : Hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), and 2-aminoethyl isothiocyanate (1 mmol) are combined with HAp/ZnCl₂.
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Heating and Stirring : The mixture is stirred at 60–70°C until completion (monitored via TLC).
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Work-Up : The product is extracted with chloroform, purified via recrystallization (ethanol), and isolated in 85–90% yield.
Mechanistic Pathway :
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Thiosemicarbazide Formation : Hydrazine attacks 2-aminoethyl isothiocyanate, forming a thiosemicarbazide intermediate.
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Nucleophilic Addition : The intermediate reacts with arylidene malononitrile’s activated double bond.
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Cyclization and Oxidation : Intramolecular cyclization yields the pyrazole core, followed by tautomerization and aerial oxidation to the final product.
Optimization of Reaction Parameters
Catalyst Selection and Performance
HAp/ZnCl₂ nano-flakes exhibit superior catalytic activity due to:
Table 1: Catalyst Efficiency Comparison
| Catalyst | Yield (%) | Reaction Time (min) | Reusability (Cycles) |
|---|---|---|---|
| HAp/ZnCl₂ | 85–90 | 30–40 | 5 |
| Conventional HCl | 60–65 | 120–180 | 1 |
Temperature and Solvent Effects
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Optimal Temperature : 70°C balances reaction rate and product stability.
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Solvent-Free Advantage : Eliminates purification challenges and reduces environmental impact.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Table 2: Comparative Spectral Data for Pyrazole Derivatives
Alternative Synthetic Approaches
Stepwise Synthesis
While less efficient, a stepwise method involves:
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Pyrazole Ring Formation : Cyclization of hydrazine with diketones.
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Carbothioamide Introduction : Reaction with thiophosgene or thiourea.
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Aminoethyl Functionalization : Alkylation with 2-chloroethylamine.
Limitations :
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Lower yields (50–60%).
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Multiple purification steps.
Solid-Phase Synthesis
Immobilizing intermediates on resin enables automated synthesis but faces challenges in scaling and cost.
Industrial Scalability and Green Chemistry
Process Intensification Strategies
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Continuous Flow Reactors : Enhance heat/mass transfer for large-scale production.
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Catalyst Immobilization : Fixed-bed reactors enable continuous catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties or preparing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its derivatives may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The specific pathways involved would depend on the compound’s structure and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Structural Differences
- Solubility: The 2-aminoethyl group in the target compound may improve water solubility compared to ethyl or aryl-substituted analogs (e.g., ’s N-ethyl derivative). However, the carbothioamide group generally reduces solubility compared to carboxamides (e.g., ’s carboxamide sulfate salt, which is formulated for enhanced solubility) .
- Hydrogen Bonding : Carbothioamide derivatives (C=S) form stronger hydrogen bonds (N–H···S) than carboxamides (C=O), as seen in ’s crystal structure. This may enhance binding to biological targets .
Pharmacological Potential
- Antimicrobial Activity: Analogous to ’s N-ethyl derivative, the 2-aminoethyl group may improve cell penetration, enhancing biofilm inhibition.
- Enzyme Inhibition : The carbothioamide group could inhibit metalloenzymes (e.g., urease) via metal coordination, a mechanism observed in related thioamide compounds .
Data Tables
Table 1: Structural and Activity Comparison of Pyrazole Carbothioamides
Table 2: Crystallographic Data ()
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z (molecules/unit) | 4 |
| Bond lengths (C–S) | 1.681–1.685 Å |
| Hydrogen bonds | N–H···S, C–H···π |
Biological Activity
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with an aminoethyl group and a phenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway can include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Introducing the aminoethyl and phenyl groups through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain derivatives displayed potent antibacterial activity with zones of inhibition comparable to standard antibiotics like streptomycin .
Antitumor Activity
Pyrazole derivatives have been investigated for their antitumor properties. A series of studies focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising cytotoxic effects .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, pyrazole derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies are notable in illustrating the biological activity of pyrazole derivatives:
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Antimicrobial Screening : A derivative was tested against E. coli, S. aureus, P. mirabilis, and B. subtilis. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial efficacy (Table 1) .
Compound Zone of Inhibition (mm) Bacterial Strain Pyrazole A 20 E. coli Pyrazole B 25 S. aureus Pyrazole C 15 P. mirabilis - Antitumor Efficacy : In vitro studies showed that certain pyrazole derivatives induced apoptosis in cancer cells via caspase activation pathways .
The biological activity of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole is attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Some compounds may interact with specific receptors involved in inflammatory responses or tumor growth.
Q & A
Q. Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
